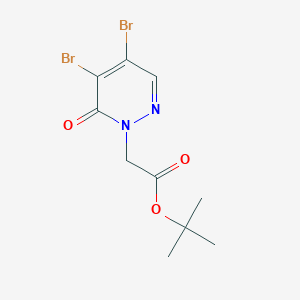
Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, materials science, and industrial processes. This compound features a pyridazinone core substituted with bromine atoms and a tert-butyl ester group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification steps to enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction of the bromine atoms can be achieved using reducing agents like zinc in acetic acid, resulting in the formation of debrominated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Zinc (Zn) in acetic acid or sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) or thiourea in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Debrominated pyridazinone derivatives.
Substitution: Azido or thiol-substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity towards nucleophilic substitution makes it valuable for creating libraries of compounds for drug discovery.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridazinone derivatives. It serves as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of bromine atoms enhances the compound’s ability to interact with biological targets.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the pyridazinone core play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active pyridazinone derivative, which then exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate
- Tert-butyl 2-(4,5-difluoro-6-oxo-1,6-dihydropyridazin-1-yl)acetate
- Tert-butyl 2-(4,5-diiodo-6-oxo-1,6-dihydropyridazin-1-yl)acetate
Uniqueness
Tert-butyl 2-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)acetate is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12Br2N2O3 |
|---|---|
Molecular Weight |
368.02 g/mol |
IUPAC Name |
tert-butyl 2-(4,5-dibromo-6-oxopyridazin-1-yl)acetate |
InChI |
InChI=1S/C10H12Br2N2O3/c1-10(2,3)17-7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3 |
InChI Key |
LCJXJGXIGLPFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(=C(C=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)

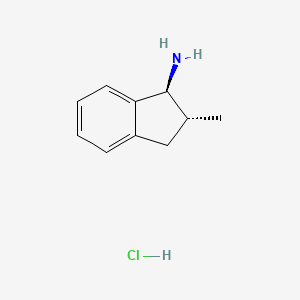
![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)

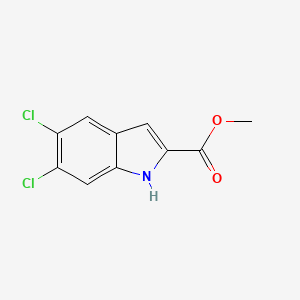
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13513123.png)

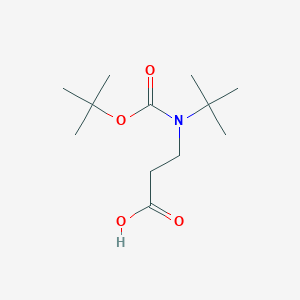
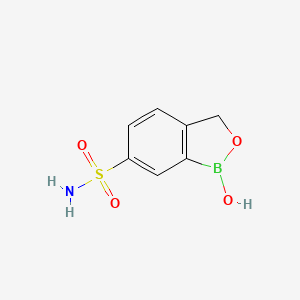
![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)
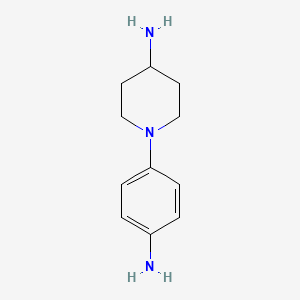
![5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)
